molecular formula C20H26N4O4S B2602341 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941000-40-4

5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2602341
CAS No.: 941000-40-4
M. Wt: 418.51
InChI Key: YBWSJPILOXXHFJ-UHFFFAOYSA-N
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Description

5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a piperidine sulfonyl group, and a methoxypropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperidine sulfonyl group, and the attachment of the methoxypropylamino substituent. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles and amides.

    Introduction of the Piperidine Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Methoxypropylamino Substituent: This can be done through nucleophilic substitution reactions using methoxypropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme or bind to a receptor, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
  • N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenylacetamide

Uniqueness

Compared to similar compounds, 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. The presence of the piperidine sulfonyl group and the methoxypropylamino substituent provides distinct chemical properties and potential biological activities that may not be present in other similar compounds.

Properties

IUPAC Name

5-(3-methoxypropylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-15-8-11-24(12-9-15)29(25,26)17-6-4-16(5-7-17)19-23-18(14-21)20(28-19)22-10-3-13-27-2/h4-7,15,22H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSJPILOXXHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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